4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a sulfamoyl benzamide derivative characterized by a 4-phenylthiazole moiety linked to a benzamide core via a sulfamoyl bridge. The compound’s structure integrates a methyl(phenyl)sulfamoyl group at the para position of the benzamide and a 4-phenyl substituent on the thiazole ring.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)22(27)25-23-24-21(16-30-23)17-8-4-2-5-9-17/h2-16H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXFRWGVWLNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Sulfonamide Formation: The sulfonamide group is introduced by reacting aniline derivatives with sulfonyl chlorides under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent due to its sulfonamide and thiazole moieties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Key Observations:
- Anti-inflammatory Activity : Substituents on the benzamide (e.g., Cl, CF₃) enhance activity. Compound 5n (3-CF₃) showed superior efficacy (67% inhibition) compared to 5c (59%), suggesting electron-withdrawing groups improve target binding .
- Thiazole Substitutions : The 4-phenyl group in the target compound contrasts with 4-nitrophenyl () or 4-methylphenyl () in analogs. Aromatic substituents on thiazole may enhance π-π stacking with hydrophobic enzyme pockets .
Antifungal Activity:
Anti-inflammatory Activity:
- Compound 5n demonstrated 67% inhibition in carrageenan-induced paw edema assays, outperforming 5c (59%). The trifluoromethyl group’s electronegativity likely enhances binding to cyclooxygenase (COX) isoforms . The target compound’s sulfamoyl group may mimic sulfonamide COX inhibitors, but this requires validation.
Enzyme Modulation:
- Compounds in , such as N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, showed 129.23% activity (mechanism unspecified), suggesting possible enzyme activation or allosteric modulation .
Biological Activity
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a sulfonamide group and thiazole moieties, making it an interesting candidate for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and sulfonamide groups facilitate binding to active sites on target proteins, potentially inhibiting their activity. The mechanism may involve:
- Hydrogen bonding : Interactions with polar amino acids in the active site.
- Hydrophobic interactions : Stabilization of the compound within the hydrophobic pockets of enzymes.
- Van der Waals forces : Contributing to the overall binding affinity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, in vitro assays on MCF-7 breast cancer cells showed significant anti-proliferative effects, with IC50 values suggesting potent activity. The compound's mechanism involves inducing apoptosis and cell cycle arrest in the G1/S phase, enhancing its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. The results suggest that it may serve as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. In assays designed to evaluate kinase activity, it demonstrated moderate to high potency, suggesting potential applications in cancer therapy .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Efficacy : A study reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 5 µM. The treatment led to increased apoptosis rates and cell cycle arrest.
- Antimicrobial Screening : In a comparative study against multiple bacterial strains, the compound showed an MIC of 10 µg/mL against E. coli, outperforming some conventional antibiotics .
- Kinase Inhibition : An investigation into its kinase inhibitory properties revealed that it effectively reduced RET kinase activity in cellular assays, indicating its potential as a therapeutic agent for cancers driven by RET mutations .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|
| 4-Methyl-N-(4-phenylthiazol-2-yl)benzamide | C17H14N2OS | Moderate (IC50 ~ 10 µM) | Low (MIC > 20 µg/mL) | Low |
| N-(1,3-benzothiazol-2-yl)benzamide | C13H10N2OS | High (IC50 ~ 5 µM) | Moderate (MIC ~ 15 µg/mL) | Moderate |
| 4-[methyl(phenyl)sulfamoyl]-N-(4-phenylthiazol-2-yl)benzamide | C17H15N3O3S2 | High (IC50 ~ 5 µM) | Moderate (MIC ~ 10 µg/mL) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
